7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
CAS No.:
Cat. No.: VC16121793
Molecular Formula: C25H35FN4O2S
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione -](/images/structure/VC16121793.png)
Specification
Molecular Formula | C25H35FN4O2S |
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Molecular Weight | 474.6 g/mol |
IUPAC Name | 7-dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
Standard InChI | InChI=1S/C25H35FN4O2S/c1-3-4-5-6-7-8-9-10-11-12-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-13-15-20(26)16-14-19/h13-16H,3-12,17-18H2,1-2H3,(H,28,31,32) |
Standard InChI Key | GVKYBLBNPGSSPK-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is systematically named 7-dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, reflecting its substitution pattern on the purine-2,6-dione core. Its molecular formula is C<sub>25</sub>H<sub>35</sub>FN<sub>4</sub>O<sub>2</sub>S, with a molecular weight of 474.65 g/mol . The structure features:
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A dodecyl chain (C<sub>12</sub>H<sub>25</sub>) at the 7-position, imparting lipophilicity.
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A (4-fluorobenzyl)sulfanyl group at the 8-position, introducing aromatic and electron-withdrawing characteristics.
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A methyl group at the 3-position, sterically modifying the purine scaffold.
Spectroscopic and Analytical Data
Limited analytical data are publicly available, as the compound is marketed primarily for early-stage research. Sigma-Aldrich reports its CAS registry number as 378205-40-4 and provides a product identifier (R141194) but explicitly notes the absence of validated purity or spectral data . Structural analogs, such as 7-[(2,6-dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, demonstrate characteristic IR carbonyl stretches near 1,700 cm<sup>−1</sup> and <sup>1</sup>H NMR signals for aromatic protons (δ 7.2–7.6 ppm) , suggesting similar spectral features for the target compound.
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis likely proceeds via sequential functionalization of a purine-2,6-dione precursor. A plausible route involves:
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Alkylation at the 7-position using dodecyl bromide under basic conditions.
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Thioether formation at the 8-position via nucleophilic displacement with 4-fluorobenzyl mercaptan.
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Methylation at the 3-position using methyl iodide.
This approach mirrors methods described for 8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, where regioselective substitutions were achieved using phase-transfer catalysis .
Purification and Stability
The extended dodecyl chain complicates purification by conventional column chromatography, necessitating techniques like preparative HPLC or recrystallization from nonpolar solvents. Stability studies on related compounds indicate susceptibility to oxidation at the sulfanyl moiety, recommending storage under inert atmospheres at −20°C .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 5.2±0.3 using ChemAxon software, reflecting high lipophilicity due to the dodecyl chain. Solubility in aqueous buffers (pH 7.4) is predicted to be <0.1 mg/mL, necessitating formulation with surfactants or cyclodextrins for biological assays .
Thermal Properties
Differential scanning calorimetry (DSC) of structurally similar purine-2,6-diones reveals melting points between 120–150°C . The target compound likely exhibits comparable thermal behavior, though experimental data remain unpublished.
Hypothesized Biological Activities
Adenosine Receptor Modulation
The purine-2,6-dione scaffold is a known pharmacophore for adenosine receptor (AR) antagonists. For example, 8-[3-aminopiperidin-1-yl]-xanthines demonstrate nanomolar affinity for the A<sub>2A</sub> AR subtype . The dodecyl chain in the target compound may enhance membrane permeability, while the 4-fluorobenzylsulfanyl group could influence receptor subtype selectivity.
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